Bis-PEG1-C-PEG1-CH2COOH
Description
Evolution of Polyethylene (B3416737) Glycol (PEG) Architectures in Molecular Design
The application of PEG in biological contexts dates back to the 1970s, initially used to extend the circulation time and reduce the immunogenicity of proteins. chempep.com Early PEG derivatives were often simple, linear, and monofunctional. jenkemusa.com However, the demand for more sophisticated molecular constructs spurred the evolution of PEG architectures. Over the past few decades, the field has progressed from these linear forms to more complex designs, including branched, Y-shaped, and multi-arm PEGs. chempep.comjenkemusa.comresearchgate.net This architectural diversification allows for greater control over the spatial arrangement and number of conjugated molecules, enabling the creation of highly specific and functional biomaterials and therapeutic agents. jenkemusa.comosti.gov The development of monodisperse PEGs, with a defined number of repeating ethylene (B1197577) oxide units, further enhanced the precision of molecular engineering, moving away from polydisperse mixtures. chempep.comsigmaaldrich.com
Significance of Precisely Engineered Bifunctional Linkers in Chemical Biology and Materials Science
Bifunctional linkers are molecules that possess two reactive ends, allowing them to covalently connect two different molecules or entities. scbt.comnih.gov These linkers are crucial in chemical biology for creating conjugates, such as antibody-drug conjugates (ADCs), where a therapeutic agent is attached to a targeting moiety. bldpharm.compurepeg.com The nature of the linker can significantly influence the properties of the final conjugate, including its stability, solubility, and the distance between the two connected parts. bldpharm.com
In materials science, bifunctional linkers are instrumental in surface modification, nanoparticle functionalization, and the creation of hydrogels. sigmaaldrich.comjenkemusa.comcolab.ws For instance, they can be used to attach biomolecules to the surface of a biosensor or to crosslink polymer chains to form a three-dimensional network. scbt.comrsc.org The precise engineering of these linkers, including the choice of reactive groups and the length and composition of the spacer, is critical for achieving the desired functionality and performance of the final material or conjugate. bldpharm.comchemrxiv.org Heterobifunctional linkers, which have two different reactive groups, are particularly valuable as they allow for the sequential and controlled conjugation of different molecules. scbt.compurepeg.com
Conceptual Framework for Bis-PEG1-C-PEG1-CH2COOH as a Defined Molecular Hub
This compound represents a highly defined and versatile molecular hub. osti.govmdpi.com Its structure is characterized by a central carbon atom to which two short, single-unit polyethylene glycol (PEG1) chains are attached. One end of this construct is terminated with a carboxylic acid (-COOH) group, providing a reactive handle for further chemical modifications. The two PEG1 arms contribute to the molecule's hydrophilicity and provide spatial separation for conjugated entities.
This specific arrangement positions this compound as a "hub" molecule, a central scaffold from which other molecular components can be extended. osti.govmdpi.com The carboxylic acid can be activated to react with amines, alcohols, or other nucleophiles, enabling the attachment of a wide range of molecules, such as proteins, peptides, small molecule drugs, or fluorescent dyes. nih.gov The two PEG arms can also be functionalized, creating a multi-valent scaffold. This defined structure allows for the rational design and synthesis of complex molecular architectures with precise control over the placement and stoichiometry of the attached components. osti.govresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3,9,12,18-Tetraoxaeicosanedioic acid | medchemexpress.comchemscene.com |
| Molecular Formula | C16H30O8 | medchemexpress.comchemscene.commedchemexpress.com |
| Molecular Weight | 350.40 g/mol | medchemexpress.comchemscene.commedchemexpress.com |
| Appearance | Off-white to yellow oil | medchemexpress.comchemscene.commedchemexpress.com |
| CAS Number | 2358775-67-2 | medchemexpress.comchemscene.commedchemexpress.com |
Overview of Research Trajectories and Academic Impact of this compound Derivatives
Derivatives of this compound have found significant application in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comadooq.comtargetmol.com PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comcd-bioparticles.net this compound serves as a linker component in the synthesis of PROTACs, connecting the ligand for the target protein to the ligand for the E3 ligase. adooq.comadooq.com
The use of PEG-based linkers like this compound in PROTAC design is advantageous due to their ability to enhance the solubility and cell permeability of the resulting chimera. bldpharm.comadooq.com The defined length and flexibility of the PEG chains can be optimized to achieve the appropriate spatial orientation between the target protein and the E3 ligase, which is crucial for efficient ternary complex formation and subsequent protein degradation. bldpharm.com The academic and industrial research in this area is highly active, with numerous publications demonstrating the utility of such linkers in developing novel therapeutics for a range of diseases, including cancer. adooq.com The modular nature of these linkers allows for the rapid synthesis and screening of libraries of PROTACs to identify the most effective degraders for a given target. adooq.com
Structure
2D Structure
Properties
IUPAC Name |
2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISFDJULXOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Peg1 C Peg1 Ch2cooh
Retrosynthetic Analysis and Strategic Precursor Selection for the Central Carbon Moiety
A retrosynthetic analysis of the target molecule, Bis-PEG1-C-PEG1-CH2COOH, suggests disconnecting the ether linkages C–O bonds as a primary step. This is a common strategy for molecules containing ether functional groups, as they are often synthesized via nucleophilic substitution reactions like the Williamson ether synthesis. This disconnection points to a central carbon precursor and two separate polyethylene (B3416737) glycol (PEG) derivatives.
The core of the molecule features a central carbon atom bonded to two PEG1 chains. A logical precursor for this central moiety would be a di-halogenated methane (B114726) derivative, such as dibromomethane (B42720) or diiodomethane. These precursors are effective electrophiles for reactions with alkoxides. The selection of the halogen can influence reactivity, with iodides generally being more reactive than bromides.
For the PEG1 portion, a suitable precursor is ethylene (B1197577) glycol, which can be selectively protected at one end to allow for controlled reactions. A common protecting group for this purpose is the monomethyl ether (Mmt) group. This strategic choice prevents unwanted side reactions and allows for the sequential construction of the molecule.
Functionalization Routes for Terminal PEG1 Units and Carboxylic Acid Incorporation
The functionalization of the terminal PEG1 units and the incorporation of the carboxylic acid moiety are critical steps in the synthesis of this compound. These transformations typically involve nucleophilic substitution, esterification, and amidation reactions.
The formation of the ether linkages in this compound is commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of an ethylene glycol derivative to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide.
In a potential synthetic route, a monoprotected ethylene glycol, such as monomethyltrityl (Mmt) protected ethylene glycol, is treated with a strong base like sodium hydride (NaH) to generate the corresponding alkoxide. This alkoxide is then reacted with a dihaloalkane, for instance, dibromomethane, in a carefully controlled stoichiometric ratio to favor the formation of the desired bis-alkoxy-methane structure.
The introduction of the carboxylic acid group can be accomplished through several methods. One common approach involves the use of a haloacetic acid ester, such as t-butyl bromoacetate. The hydroxyl group of a PEG derivative can be deprotonated and reacted with the haloacetic acid ester. The resulting t-butyl ester can then be selectively hydrolyzed under acidic conditions to yield the final carboxylic acid.
Alternatively, polymers with hydroxyl groups can be modified to incorporate carboxylic acid derivatives by reacting them with acid anhydrides like succinic anhydride. This reaction forms an ester linkage and terminates in a free carboxylate group. researchgate.net For the formation of amide bonds, the carboxylic acid groups can react with amines. axispharm.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester and amide formation. axispharm.com
Reaction Condition Optimization for High Purity and Yield
To achieve high purity and yield in the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of appropriate solvent systems, maintenance of an anhydrous environment, and control over temperature and stoichiometry.
The choice of solvent is critical for the success of the synthesis. For reactions involving strong bases like sodium hydride, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used. These solvents are capable of solvating the cation of the base while not interfering with the nucleophilic attack of the alkoxide.
Maintaining an anhydrous (water-free) environment is crucial, as the presence of water can quench the strong bases used and lead to unwanted side reactions, thereby reducing the yield of the desired product. This is typically achieved by using dried solvents and performing the reaction under an inert atmosphere, such as nitrogen or argon.
Temperature plays a significant role in reaction kinetics and selectivity. Nucleophilic substitution reactions are often performed at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to decomposition or side reactions. Therefore, the temperature must be carefully controlled and optimized for each specific step.
The stoichiometric ratio of the reactants is also a key factor in maximizing the yield of the desired product while minimizing the formation of byproducts. For instance, in the reaction of the monoprotected ethylene glycol with a dihaloalkane, a precise ratio is necessary to favor the formation of the bis-substituted product over mono-substituted or polymeric byproducts. Careful addition of reactants and monitoring of the reaction progress, for example by thin-layer chromatography (TLC), can help in achieving the desired outcome.
Purification Techniques for this compound
The purification of this compound is a critical step to remove unreacted starting materials, reagents, and side products generated during its synthesis. The presence of impurities can interfere with subsequent conjugation reactions and compromise the performance of the final product. High-performance liquid chromatography (HPLC) is a primary and powerful technique for the purification and analysis of PEG-containing compounds.
Chromatographic Methods
Given the molecular weight and chemical nature of this compound, which contains both hydrophilic ethylene glycol units and a terminal carboxylic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable method for its purification. This technique separates molecules based on differences in their hydrophobicity.
Key considerations for RP-HPLC purification include:
Stationary Phase : C18 or C8 columns are commonly used, providing a non-polar surface for interaction.
Mobile Phase : A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically employed. The inclusion of an acid modifier, like formic acid or trifluoroacetic acid (TFA), in the mobile phase is often necessary to suppress the ionization of the terminal carboxylic acid group, ensuring better peak shape and retention. reddit.com
Detection : Since the PEG backbone lacks a strong UV chromophore, detection can be challenging. thermofisher.com Alternative detectors are often required for accurate analysis and fraction collection. Suitable options include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors. thermofisher.com Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide mass confirmation of the collected fractions. thermofisher.com
Other chromatographic techniques may also be employed, often as preliminary purification steps. Standard silica (B1680970) gel column chromatography can be used, though PEG-containing compounds are known to sometimes exhibit "streaking" on silica, which can complicate separation. reddit.com The choice of an appropriate solvent system, such as a chloroform/methanol or dichloromethane/methanol mixture, is crucial for achieving adequate separation. reddit.com
Non-Chromatographic Methods
Liquid-liquid extraction can serve as an initial purification step to remove certain types of impurities. By adjusting the pH of the aqueous phase, the carboxylic acid group of this compound can be ionized (deprotonated) to make the molecule more water-soluble, allowing for the removal of non-polar, organic-soluble impurities. Conversely, lowering the pH will protonate the acid, increasing its organic solubility and allowing it to be extracted away from water-soluble impurities.
| Technique | Principle of Separation | Applicability and Notes |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution method ideal for achieving high purity. Requires appropriate mobile phase modifiers (e.g., formic acid) for the carboxylic acid moiety. reddit.com |
| Silica Gel Chromatography | Separation based on polarity. | Useful for removing less polar or more polar impurities. Can be challenging due to potential for peak tailing/streaking with PEG compounds. reddit.com |
| Liquid-Liquid Extraction | Separation based on differential solubility between two immiscible liquid phases. | Effective as a preliminary work-up step to remove significant impurities by manipulating pH to alter the solubility of the target compound. google.com |
Addressing Batch-to-Batch Reproducibility in this compound Synthesis
Ensuring batch-to-batch reproducibility is essential for the reliable supply of this compound for research and development applications, particularly in the context of PROTAC development where linker integrity is critical. explorationpub.com Variations in purity, the presence of residual starting materials, or the formation of side products can significantly affect the yield and success of subsequent conjugation steps and the biological activity of the final PROTAC molecule.
Control of Synthetic Parameters
Reproducibility begins with stringent control over the synthesis process. Key factors include:
Raw Material Quality : The purity of the starting materials, including the initial PEG reagents, is fundamental. Heterogeneity in the chain length of the initial PEG raw material can lead to a mixture of final products that are difficult to separate. thermofisher.com
Reaction Conditions : Strict adherence to optimized reaction parameters such as temperature, reaction time, stoichiometry of reagents, and atmospheric conditions (e.g., use of an inert atmosphere to prevent side reactions) is necessary.
Synthetic Methodology : The choice of synthesis strategy can impact reproducibility. For instance, solid-phase synthesis offers potential advantages over traditional solution-phase chemistry by facilitating the removal of excess reagents and by-products, potentially leading to a cleaner crude product and a more consistent outcome. nih.gov
Comprehensive Analytical Quality Control
A robust quality control (QC) protocol is required to verify the identity, purity, and consistency of each batch of this compound. A combination of analytical techniques should be employed to build a comprehensive profile of the compound.
Purity Assessment : HPLC is the standard method for determining the purity of the final compound. A standardized HPLC method is used to generate a chromatogram, and the purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.
Structural Verification : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of the molecule. nih.gov It verifies that all expected chemical groups are present and in the correct connectivity, and it can detect structural isomers or other impurities that may not be resolved by HPLC.
Molecular Weight Confirmation : Mass spectrometry (MS), often high-resolution mass spectrometry (HRMS), provides the exact molecular weight of the compound, confirming its elemental composition. nih.gov
By implementing strict controls on the manufacturing process and conducting thorough analytical testing on each batch, suppliers can ensure the high quality and consistency of this compound.
| Analytical Method | Parameter Measured | Purpose in Quality Control |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | Quantifies the percentage of the target compound and detects the presence of impurities. |
| Nuclear Magnetic Resonance (NMR) | Chemical Structure | Confirms the identity and structural integrity of the compound. nih.gov |
| Mass Spectrometry (MS) | Molecular Weight | Verifies the correct molecular weight and elemental formula. nih.gov |
Advanced Structural Characterization and Conformational Analysis of Bis Peg1 C Peg1 Ch2cooh
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure and purity of Bis-PEG1-C-PEG1-CH2COOH.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR is used to confirm the identity and purity of the compound. Certificates of analysis for commercially available samples confirm that the ¹H NMR spectrum is consistent with the expected structure and that the purity as determined by NMR is typically ≥95.0%. medchemexpress.comchemscene.com
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| HOOC-CH₂ -O- | ~4.1 | ~68 |
| -O-CH₂CH₂ -O- | ~3.6-3.7 | ~70-71 |
| -O-CH₂-CH -CH₂-O- | ~3.8 | ~45 |
| HOOC - | ~10-12 (broad) | ~173 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, these techniques can identify the key carboxylic acid and ether functionalities.
While specific spectra for this compound are not widely published, the expected vibrational modes can be detailed. IR spectroscopy is particularly sensitive to polar bonds, making it ideal for observing the O-H and C=O stretches of the carboxylic acid group and the C-O-C stretch of the ether backbone. oup.com Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would be effective for analyzing the C-C and C-H vibrations of the alkyl backbone. researchgate.netresearchgate.net
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 | IR |
| C-H (Alkyl) | Stretching | 2950 - 2850 | IR, Raman |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | IR |
| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 | IR |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. The molecular formula of this compound is C₁₆H₃₀O₈, which corresponds to a calculated exact mass of 350.1941 g/mol . medchemexpress.comchemscene.com HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm).
Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, which is useful for structural confirmation. For this PEG-based linker, the most likely fragmentation pathway would involve cleavage at the ether linkages, resulting in the sequential loss of ethylene (B1197577) glycol units (C₂H₄O, 44.03 Da).
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. However, this compound is described as an oil at room temperature, which precludes analysis by single-crystal X-ray diffraction. medchemexpress.comchemscene.com To date, there are no published reports on the successful crystallization of this compound or any of its derivatives. Obtaining a crystal structure would likely require the synthesis of a salt or a co-crystal with another molecule that induces a stable, ordered crystalline lattice.
Chemical Reactivity and Mechanistic Investigations of Bis Peg1 C Peg1 Ch2cooh
Carboxylic Acid Functional Group Reactivity in Conjugation Reactions
The terminal carboxylic acid of Bis-PEG1-C-PEG1-CH2COOH is the primary site for covalent modification, enabling its attachment to a wide array of molecules, including proteins, peptides, and small-molecule drugs. The efficiency and specificity of these conjugation reactions are paramount to the successful application of this linker.
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is a cornerstone of its utility. This reaction, however, requires the use of activating agents to convert the carboxylic acid into a more reactive species.
Uronium-based activating agents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), offer an alternative and often more efficient route to amide bond formation. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive acyl-tetramethyluronium species. This intermediate rapidly reacts with a primary amine to yield the target amide with high efficiency, often under milder conditions and with shorter reaction times compared to carbodiimide-based methods.
| Activating Agent | Typical Co-reagent(s) | Key Intermediate | Relative Reaction Speed | Common Byproducts |
| EDC | NHS or HOBt | O-acylisourea, NHS ester | Moderate | Isourea, N-acylurea |
| HATU | DIPEA | Acyl-tetramethyluronium | Fast | Tetramethylurea |
Beyond amide bond formation, the carboxylic acid of this compound can undergo esterification to link with molecules bearing hydroxyl groups. This reaction is particularly relevant in the context of prodrug design. A prodrug is an inactive or less active form of a drug that is metabolized in the body to release the active pharmaceutical ingredient.
By forming an ester linkage between this compound and a hydroxyl-containing drug, a prodrug can be created with modified physicochemical properties, such as increased solubility or altered biodistribution. The lability of the ester bond can be tuned by modifying the steric and electronic environment around the ester linkage, thereby controlling the rate of drug release. For instance, the introduction of bulky groups near the ester can sterically hinder enzymatic hydrolysis, prolonging the half-life of the prodrug.
pH-Dependent Reactivity Profiles of this compound
The reactivity of the carboxylic acid group of this compound is intrinsically linked to the pH of the reaction medium. The carboxylic acid exists in equilibrium between its protonated (COOH) and deprotonated (COO-) forms. The pKa of a terminal carboxylic acid on a short PEG chain is typically in the range of 3-4.
For activation with agents like EDC or HATU, the carboxylic acid must be in its protonated state to be reactive. Therefore, these reactions are typically performed at a pH slightly below or around the pKa of the carboxylic acid, often in the range of 4.5 to 6.5. At higher pH values, the carboxylate anion predominates, which is unreactive towards these activating agents. Conversely, the nucleophilic amine partner in an amidation reaction must be in its unprotonated, free-base form to be reactive. The pKa of primary amines can vary, but they are generally basic. Thus, a careful balance of pH is required to ensure a sufficient concentration of both the activated carboxylic acid and the nucleophilic amine to achieve optimal reaction rates.
Kinetic and Thermodynamic Studies of Derivatization Reactions Involving this compound
Detailed kinetic and thermodynamic studies on this compound itself are not extensively reported in the literature. However, the principles governing the derivatization of similar PEG-carboxylic acids can be applied.
Kinetic studies of amidation reactions focus on determining the rate constants for the formation of the activated intermediate and its subsequent reaction with the amine. These studies often reveal that the rate-limiting step can be either the activation of the carboxylic acid or the nucleophilic attack by the amine, depending on the specific reactants and conditions. For example, in EDC/NHS chemistry, the formation of the NHS ester is often the slower step.
Side Reaction Pathways and Byproduct Formation During Functionalization
Several side reactions can occur during the functionalization of this compound, potentially leading to the formation of undesired byproducts and a reduction in the yield of the target conjugate.
In EDC-mediated couplings, a common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea byproduct. This pathway is competitive with the desired reaction with the amine or the NHS/HOBt additive and is more prevalent in the absence of these additives. Another potential side reaction is the hydrolysis of the activated intermediate, which regenerates the starting carboxylic acid.
When using HATU, the primary byproducts are generally tetramethylurea and the hexafluorophosphate salt of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). While HATU is known for its high efficiency and lower propensity for side reactions compared to carbodiimides, careful control of stoichiometry and reaction conditions is still necessary to minimize any potential degradation of sensitive substrates.
Exploration of Central Carbon Reactivity and Stereoselective Transformations (if applicable)
The central carbon atom of this compound is a quaternary carbon, bonded to two other carbon atoms and two oxygen atoms (via the ether linkages of the PEG chains). This carbon is generally considered to be chemically inert under standard bioconjugation conditions. It lacks any readily abstractable protons or functional groups that would make it susceptible to reaction.
Catalytic Facilitation of Reactions Involving this compound
The chemical reactivity of the bifunctional linker, this compound, is centered around its two terminal carboxylic acid groups. These functional groups are the primary sites for conjugation to other molecules, typically through the formation of amide or ester bonds. The efficiency and specificity of these conjugation reactions are frequently enhanced through the use of catalysts or activating agents. Given its primary application as a linker in the synthesis of Proteolysis Targeting Chimearas (PROTACs), the catalytic facilitation of these coupling reactions is of significant importance. cd-bioparticles.netmedchemexpress.commedchemexpress.com
The formation of an amide or ester bond from a carboxylic acid and an amine or alcohol, respectively, is often a slow process under ambient conditions. Catalysts are employed to increase the reaction rate by making the carboxylic acid group more susceptible to nucleophilic attack.
Amide and Ester Bond Formation:
The most common reactions involving this compound are amide and ester formations. These reactions are fundamental to its role as a linker, connecting a target protein-binding ligand and an E3 ligase ligand in the construction of PROTACs. cd-bioparticles.net The carboxylic acid moieties of this compound can react with primary or secondary amines to form stable amide linkages, or with alcohols to create ester bonds. adooq.com
Carbodiimide-Mediated Catalysis:
A prevalent method for activating the carboxylic acid groups of this compound for coupling is through the use of carbodiimides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used as coupling agents. adooq.comcd-bioparticles.net While not catalysts in the classical sense as they are consumed in the reaction, they facilitate the reaction by converting the carboxylic acid into a more reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and a urea (B33335) byproduct. The terminal carboxylic acid of a similar Fmoc-protected PEG1 linker can be reacted with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond. cd-bioparticles.net
The mechanism involves the carbodiimide (B86325) protonation by the carboxylic acid, followed by the attack of the carboxylate to form the O-acylisourea intermediate. This intermediate can then react directly with a nucleophile (e.g., an amine). To improve efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines.
Acid-Catalyzed Esterification:
Classic Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a potential method for forming ester linkages with this compound. However, the often-sensitive nature of the molecules being conjugated (such as complex biomolecules) may limit the applicability of harsh acidic conditions. For more robust substrates, this remains a viable catalytic route.
Enzyme-Catalyzed Reactions:
Biocatalysis offers a mild and highly specific alternative for the modification of PEG-containing molecules. Enzymes like lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze transesterification and amidation reactions involving PEG derivatives. cd-bioparticles.net This approach allows for reactions to occur under gentle conditions, which is particularly advantageous when working with delicate biological molecules. Transglutaminases are another class of enzymes used to link PEG-amines to glutamine residues in proteins, a process that could be adapted for conjugating molecules to linkers like this compound if it were first functionalized with an amine. medchemexpress.comambeed.com
Other Catalytic Systems:
Research into catalytic amidation and esterification has explored various other systems. For instance, boric acid has been demonstrated to catalyze the direct amidation of carboxylic acids. medchemexpress.com In some cases, polyethylene (B3416737) glycol (PEG) itself has been used as a co-catalyst in conjunction with boric acid to enhance the reaction rate, suggesting a synergistic effect. medchemexpress.com While not specifically documented for this compound, these findings point to a broader range of potential catalytic strategies for its conjugation reactions.
The table below summarizes representative catalytic methods applicable to the conjugation of PEG-dicarboxylic acids like this compound.
| Reaction Type | Catalyst / Activating Agent | Co-catalyst / Additive | Typical Substrate (Nucleophile) | Reaction Conditions | Typical Outcome |
| Amidation | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or NHS | Primary/Secondary Amine | Organic solvent (e.g., DMF, DCM), Room Temperature | High yield formation of a stable amide bond. |
| Amidation | DCC (Dicyclohexylcarbodiimide) | HOBt or NHS | Primary/Secondary Amine | Organic solvent (e.g., DCM), Room Temperature | High yield; insoluble dicyclohexylurea byproduct. |
| Amidation | HBTU / DIPEA | - | Resin-bound peptide amine | DMF, Room Temperature | Efficient coupling in solid-phase peptide synthesis. |
| Amidation | Boric Acid | PEG (as co-catalyst) | Primary/Secondary Amine | High temperature, often with azeotropic water removal | Good yields for direct amidation. medchemexpress.com |
| Esterification | DCC (Dicyclohexylcarbodiimide) | DMAP | Alcohol | Organic solvent (e.g., DCM), Room Temperature | Good to high yield formation of an ester bond. |
| Esterification | Sulfuric Acid (H₂SO₄) | - | Alcohol | Heat, often with removal of water | High yield, but conditions can be harsh. |
| Enzymatic Amidation/Esterification | Lipase (e.g., CALB) | - | Amine or Alcohol | Organic solvent or solvent-free, mild temperatures | High specificity and yields under mild conditions. cd-bioparticles.net |
Applications of Bis Peg1 C Peg1 Ch2cooh in Advanced Chemical Biology and Materials Science Non Clinical Focus
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) as Research Tools
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. cd-bioparticles.net This technology has become a powerful method for studying protein function at the post-translational level. nih.gov A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. precisepeg.com The linker is a critical component that significantly influences the efficacy and properties of the PROTAC. axispharm.com
Bis-PEG1-C-PEG1-CH2COOH functions as a linker component in the synthesis of PROTACs. The linker's primary role is to connect the two ligand-binding moieties and to position them in a spatial orientation that facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comaxispharm.com
PEG-based linkers like this compound are frequently used in PROTAC design for several key reasons:
Hydrophilicity : The ethylene (B1197577) glycol units impart hydrophilicity, which can improve the aqueous solubility of the resulting PROTAC molecule. precisepeg.com This is advantageous for compatibility with physiological environments in in-vitro experiments. precisepeg.com
Flexibility : Alkyl and PEG chains are the most common flexible linkers used in PROTACs. nih.gov This flexibility allows the two ends of the PROTAC to adopt multiple spatial orientations, which can maximize the likelihood of forming a productive ternary complex. researchgate.net
Synthetic Accessibility : The chemical structure of this compound, with its terminal carboxylic acid, provides a convenient chemical handle. The -COOH group can be readily activated to form an amide bond with an amine-containing E3 ligase ligand or target protein ligand, facilitating the modular synthesis of PROTAC libraries for research purposes. nih.gov
The properties of the linker are not passive and have a profound impact on the performance of a PROTAC in cellular and biochemical assays. precisepeg.com The length, composition, and flexibility of the linker, such as that derived from this compound, are critical determinants of efficacy. nih.govaxispharm.com
Linker Length : The distance between the target protein and the E3 ligase is crucial for efficient ubiquitination. nih.gov Research has shown a significant correlation between linker length and PROTAC efficacy, with an optimal length often required for maximal degradation. nih.gov For instance, in a study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal, and variations in length directly influenced the extent of ER degradation observed in cultured cells. nih.gov While longer linkers can sometimes maintain binding affinity, shorter linkers may introduce steric hindrance that impairs the formation of the ternary complex. nih.gov
Linker Composition : The chemical makeup of the linker affects physical properties like solubility and cell permeability. axispharm.com PEG-based linkers enhance hydrophilicity, which can be beneficial for solubility. precisepeg.com However, the substitution of an alkyl chain with PEG units has, in some cases, led to reduced degradation activity, suggesting that linker composition can subtly influence the interactions within the ternary complex. nih.gov
Flexibility and Rigidity : Flexible linkers like PEG chains allow the PROTAC to adopt various conformations, which can be advantageous for establishing the necessary protein-protein interactions for ubiquitination. researchgate.net Conversely, more rigid linkers can pre-organize the ligands, which may be beneficial in some cases but can also prevent the formation of a viable ternary complex. precisepeg.com
The following table summarizes the influence of key linker properties on the performance of PROTACs in research models.
| Linker Property | Impact on PROTAC Efficacy (in vitro) | Rationale |
| Length | Affects ternary complex stability and degradation efficiency. nih.gov | An optimal distance is required to bring the target protein and E3 ligase into productive proximity for ubiquitin transfer. nih.gov |
| Composition (e.g., PEG vs. Alkyl) | Influences solubility, cell permeability, and potential for specific hydrogen bond interactions. precisepeg.comnih.gov | PEG units increase hydrophilicity and water solubility, while alkyl chains are more hydrophobic. precisepeg.com Specific atoms in the linker can form stabilizing contacts. nih.gov |
| Flexibility | Allows for conformational adjustments to facilitate ternary complex formation. researchgate.net | Enables the two ligands to orient themselves effectively to bind their respective proteins simultaneously. researchgate.net |
| Attachment Points | Can alter the binding affinity of the ligands and the overall stability of the PROTAC. nih.govresearchgate.net | The exit vector for the linker from the ligand must point towards a solvent-exposed area to avoid clashing with the protein. researchgate.net |
Integration into Novel Bioconjugation Strategies for Chemical Probes
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Bifunctional linkers like this compound are essential tools in this field for the development of chemical probes for in vitro studies. jenkemusa.com The process of covalently attaching PEG derivatives to molecules is known as PEGylation, which is used to improve properties like water solubility and biocompatibility. jenkemusa.com
The terminal carboxylic acid group on this compound is a key functional group for bioconjugation. It can be chemically activated to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds. This allows for the site-specific attachment of the PEG linker to a biomolecule. Once conjugated, the other end of the linker can be used to attach reporter molecules (like fluorophores or biotin) or other functional moieties, creating tailored chemical probes for biochemical and cellular assays.
This compound can serve as a short, hydrophilic scaffold for conjugating peptides and proteins. smolecule.com Bifunctional PEG derivatives are frequently used for the PEGylation of peptides and proteins. jenkemusa.com This modification can be used to:
Improve Solubility : Conjugating a peptide to a hydrophilic PEG linker can enhance its solubility in aqueous buffers used for in vitro experiments.
Provide a Spacer Arm : In assays involving surface immobilization or when linking two biomolecules, the PEG chain acts as a spacer to reduce steric hindrance and allow the conjugated molecules to interact freely with their binding partners.
Create Multifunctional Probes : The linker can be used to connect a protein to another small molecule or peptide, creating a bifunctional probe to investigate protein-protein interactions or cellular processes in a controlled laboratory setting.
Utilization in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding or ionic interactions. longdom.org Self-assembly is a key principle where molecules spontaneously organize into ordered structures. longdom.org PEG and its derivatives are known to participate in and influence self-assembly processes. rsc.org
The structure of this compound makes it a candidate for incorporation into self-assembling systems. The hydrophilic PEG portion can promote interaction with aqueous environments, while the terminal carboxylic acid provides a site for specific, non-covalent interactions. For example, the carboxylic acid can act as a hydrogen bond donor and acceptor. longdom.org In systems where a polymer is cross-linked with a supramolecular assembly, ionic interactions between charged groups on the polymer and the assembly can be essential for hydrogel formation. nih.gov The carboxylic acid of this compound can be deprotonated to an anion, allowing it to participate in such ionic interactions, potentially cross-linking larger assemblies or functionalizing the surface of self-assembled nanostructures. nih.gov Furthermore, PEG itself can be used to induce the self-assembly of other components, leading to the formation of ordered mesoporous structures. rsc.org
Application as a Building Block in Polymer Synthesis and Engineering
Formation of Branched or Cross-Linked Polymer Architectures
This compound can be employed as a cross-linking agent to create hydrogels and other cross-linked polymer networks. researchgate.netrsc.orgnih.govsapub.org The general principle involves reacting the dicarboxylic acid with a polymer containing complementary functional groups, such as a polyamine. This reaction forms a three-dimensional network, with the this compound molecule acting as a bridge between polymer chains. The short PEG chains in the linker can influence the properties of the resulting hydrogel, such as its swelling behavior and biocompatibility. nih.gov
Similarly, this bifunctional linker can be used to synthesize branched polymers. By reacting this compound with a trifunctional or higher-functionality monomer, a branched polymer can be formed where the linker acts as a branching point. The ability to create such complex architectures is crucial for developing materials with tailored properties for various research applications.
| Polymer Architecture | Role of this compound | Resulting Properties |
| Cross-Linked Polymers (e.g., Hydrogels) | Acts as a cross-linking agent, connecting two polymer chains. | Formation of a 3D network, influencing swelling and mechanical properties. researchgate.netnih.gov |
| Branched Polymers | Serves as a branching point when reacted with multifunctional monomers. | Creation of non-linear polymers with unique rheological and solubility characteristics. |
Surface Modification of Materials for Enhanced Research Performance
The carboxylic acid groups of this compound provide a means to covalently attach this molecule to the surface of various materials, thereby altering their surface properties. nih.govnih.gov This is particularly useful in non-clinical research settings for enhancing the performance of materials used in assays and sensing platforms. For instance, modifying a surface with PEG chains can reduce non-specific binding of proteins and other biomolecules, a phenomenon often referred to as "biofouling." nih.gov This is critical for improving the signal-to-noise ratio in biosensors and other analytical devices.
The process of surface modification typically involves activating the carboxylic acid groups of this compound to make them more reactive towards functional groups on the material's surface, such as amines. This results in a stable, covalently attached PEG layer. The short PEG chains of this compound can provide a hydrophilic and sterically hindering layer that repels non-specific protein adsorption. nih.gov
| Material Surface | Purpose of Modification | Expected Outcome for Research Performance |
| Biosensor Chips | Reduce non-specific binding of interfering molecules. | Increased sensitivity and specificity of the sensor. |
| Nanoparticles | Improve colloidal stability and reduce aggregation. | Enhanced performance in particle-based assays and imaging. nih.gov |
| Cell Culture Substrates | Control cell adhesion and protein adsorption. | Improved control over the cellular microenvironment for in vitro studies. |
Role in Advanced Sensing Platforms and Diagnostic Reagents (excluding clinical diagnostics)
The reduction of non-specific binding, as mentioned earlier, is also a key benefit in this context. By creating a PEGylated surface, the background noise of the sensor can be minimized, leading to more accurate and reliable detection of the target analyte in complex research samples. nih.govnih.gov
Development of Novel Linker Technologies beyond PROTACs
While this compound is known as a PROTAC (Proteolysis Targeting Chimera) linker, its utility extends to the development of other novel linker technologies. nih.govresearchgate.netadooq.com The fundamental role of a linker is to connect two different molecular entities, and the properties of the linker, such as its length, flexibility, and solubility, can significantly impact the function of the resulting conjugate.
The short, hydrophilic PEG chains of this compound can be advantageous in creating linkers for various bioconjugation applications beyond protein degradation. nih.govresearchgate.net For example, it can be used to link a targeting moiety to a fluorescent dye for imaging studies or to connect a peptide to a solid support for peptide synthesis. The dicarboxylic acid functionality allows for straightforward conjugation to amine-containing molecules through amide bond formation. The development of novel linkers with different lengths and compositions is an active area of research, and short-chain PEG dicarboxylic acids like this compound are valuable components in the toolbox for creating these new technologies. nih.govresearchgate.net
| Linker Application | Molecular Entities to be Linked | Potential Advantage of this compound |
| Fluorescent Probes | Targeting Ligand + Fluorophore | Improved solubility and reduced non-specific binding of the probe. |
| Affinity Chromatography | Ligand + Solid Support | Spacing the ligand from the support to improve binding to the target molecule. |
| Peptide Synthesis | Amino Acid + Resin | A flexible and soluble linker for solid-phase peptide synthesis. |
Advanced Analytical Methodologies for Bis Peg1 C Peg1 Ch2cooh and Its Conjugates
Chromatographic Techniques for Purity and Conjugation Efficiency Assessment
Chromatographic techniques are fundamental in the analysis of "Bis-PEG1-C-PEG1-CH2COOH" and its derivatives, providing insights into purity, molecular weight distribution, and the efficiency of conjugation reactions. High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are two of the most powerful and commonly utilized methods in this context.
High-performance liquid chromatography is an indispensable tool for the quantitative analysis of "this compound". It allows for the separation of the target molecule from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment. When coupled with appropriate detectors, such as refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS), HPLC can provide quantitative data on the concentration of the PEG linker. chromatographyonline.com
For PEGylated conjugates, reversed-phase HPLC (RP-HPLC) is often employed to separate the more hydrophobic conjugate from the unreacted hydrophilic PEG linker and the parent molecule (e.g., a peptide or protein). The choice of the stationary phase, mobile phase composition, and gradient is critical for achieving optimal separation. Due to the heterogeneous nature of PEGylated products, where variations in the number and site of PEG attachment can occur, RP-HPLC can also be used to resolve different PEGylated species. ingenieria-analitica.comnih.gov
Key Parameters for HPLC Analysis:
| Parameter | Typical Conditions for a Short-Chain PEG Linker |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (if conjugated to a chromophore), ELSD, or MS |
| Column Temperature | 30°C |
This table represents a typical set of starting conditions for the HPLC analysis of a small, bifunctional PEG linker like "this compound". Optimization is often necessary for specific applications and conjugates.
Gel permeation chromatography, also known as size-exclusion chromatography (SEC), is a powerful technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers and their conjugates. mtoz-biolabs.comshimadzu.com GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as high molecular weight conjugates, elute earlier from the column, while smaller molecules, like the unreacted PEG linker, have longer retention times. nih.govyoutube.com
This technique is particularly useful for monitoring the progress of a conjugation reaction by observing the appearance of a higher molecular weight peak corresponding to the conjugate and the depletion of the starting materials. GPC is also essential for quality control, ensuring batch-to-batch consistency of the molecular weight of "this compound"-containing polymers. jenkemusa.comacs.org
Illustrative GPC Data for a PEG-Protein Conjugation:
| Sample | Peak Retention Time (min) | Apparent Molecular Weight (kDa) | Polydispersity Index (PDI) |
| Unconjugated Protein | 15.2 | 50 | 1.05 |
| "this compound" | 22.5 | 0.35 | 1.02 |
| Conjugation Reaction Mixture | 12.8 (major), 15.2 (minor) | 55 (major), 50 (minor) | 1.10 |
| Purified Conjugate | 12.8 | 55 | 1.08 |
This interactive table illustrates how GPC data can be used to monitor a conjugation reaction. The shift to a shorter retention time and higher molecular weight indicates successful conjugation.
Advanced Mass Spectrometry for Molecular Weight and Heterogeneity Analysis
Mass spectrometry (MS) is a highly sensitive and accurate technique for determining the molecular weight of "this compound" and its conjugates. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed. bath.ac.ukresearchgate.net
For a discrete compound like "this compound", mass spectrometry can confirm its identity by providing a precise mass measurement. In the case of its conjugates, MS can determine the degree of PEGylation (i.e., the number of PEG linkers attached to a molecule) by identifying peaks corresponding to the mass of the parent molecule plus integer multiples of the linker's mass. bruker.comtue.nlnih.gov The inherent polydispersity of larger PEG chains can lead to a distribution of peaks, each separated by the mass of the ethylene (B1197577) glycol monomer (44 Da). ingenieria-analitica.com For a short, discrete linker like "this compound", this heterogeneity is not expected, leading to sharper, more defined mass spectra.
Chemical ionization mass spectrometry has been used to study the fragmentation patterns of polyethylene (B3416737) glycol dicarboxylates, providing valuable structural information. elsevierpure.comncu.edu.tw Furthermore, liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS, making it a powerful tool for analyzing complex mixtures of PEGylated products. nih.govbroadpharm.com
Quantitative Spectroscopic Methods for Product Yield Determination
Spectroscopic methods offer a rapid and often non-destructive means of quantifying the extent of conjugation and determining product yield. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for this purpose. The ether backbone of the PEG chain in "this compound" exhibits a characteristic strong C-O-C stretching vibration around 1100 cm⁻¹. nih.govnih.gov The intensity of this peak can be correlated with the amount of PEG present in a sample.
By comparing the FTIR spectra of the starting materials and the final conjugate, it is possible to confirm the presence of the PEG linker in the product. tsijournals.com For quantitative analysis, a calibration curve can be constructed using standards of known PEG concentration. The disappearance or shift of bands corresponding to the reactive groups of the parent molecule and the PEG linker can also provide evidence of successful conjugation. For instance, the characteristic absorption bands of the carboxylic acid groups in "this compound" would be altered upon formation of an amide or ester bond during conjugation. acs.org
Key FTIR Absorption Bands for "this compound" and Conjugates:
| Functional Group | Wavenumber (cm⁻¹) | Significance in Analysis |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Disappears or diminishes upon conjugation. |
| C-H stretch (Alkyl) | 2950-2850 | Present in both linker and many biomolecules. |
| C=O stretch (Carboxylic Acid) | 1760-1690 | Shifts upon formation of amide or ester bond. |
| C-O-C stretch (PEG Ether) | ~1100 (strong) | Characteristic peak for PEG presence and quantification. nih.gov |
This table highlights the key vibrational frequencies that are monitored by FTIR to assess the successful conjugation of "this compound".
Development of Novel Detection Probes for Specific Applications
While not a direct analysis of "this compound" itself, the development of novel detection probes can be facilitated by this bifunctional linker. The two carboxylic acid termini can be functionalized with different moieties, such as a fluorescent reporter and a targeting ligand. This allows for the creation of specific probes for various biological and diagnostic applications. The analytical techniques described above would be crucial in characterizing these complex probe molecules to ensure their purity, identity, and functionality. For instance, a fluorescently labeled version of "this compound" could be synthesized and used in fluorescence-based assays to quantify its binding to a target molecule.
Rheological and Physical Characterization of this compound-Modified Materials
When "this compound" is used as a cross-linker to form hydrogels or modify surfaces, the rheological and physical properties of the resulting materials are of significant interest. Rheology is the study of the flow and deformation of matter, and for hydrogels, it provides information about their mechanical strength and viscoelastic properties. units.itmdpi.com
Parameters such as the storage modulus (G') and the loss modulus (G'') are determined using a rheometer. G' is a measure of the elastic response of the material, while G'' represents the viscous response. For a cross-linked hydrogel, G' is typically greater than G'', indicating a solid-like behavior. nih.govnih.gov The concentration of "this compound" as a cross-linker will directly influence the cross-linking density and, consequently, the rheological properties of the hydrogel. mdpi.com
Exemplary Rheological Data for PEG-Based Hydrogels:
| Cross-linker Concentration (%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') |
| 1 | 500 | 50 | 0.10 |
| 2 | 1500 | 120 | 0.08 |
| 5 | 4500 | 315 | 0.07 |
This interactive table demonstrates the typical effect of increasing the concentration of a bifunctional PEG cross-linker, such as "this compound", on the mechanical properties of a hydrogel. Higher cross-linker concentrations lead to a stiffer gel, as indicated by the increase in the storage modulus.
In addition to rheology, other physical characterization techniques such as swelling studies, which measure the water uptake capacity of a hydrogel, and mechanical testing (e.g., compression or tensile testing) can provide further insights into the properties of materials modified with "this compound". researchgate.netnih.gov
Computational Chemistry and Theoretical Modeling of Bis Peg1 C Peg1 Ch2cooh Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of Bis-PEG1-C-PEG1-CH2COOH. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Methods like Density Functional Theory (DFT) are commonly used to predict a variety of molecular properties. chemrxiv.orgresearchgate.netscienceopen.com
Key electronic properties that can be calculated for this compound include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Electrostatic Potential (ESP): The ESP map reveals the regions of positive and negative charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
Partial Atomic Charges: These calculations quantify the charge distribution among the atoms in the molecule, which influences intermolecular interactions.
These quantum descriptors can be used to predict the reactivity of the carboxylic acid group and the ether linkages within the PEG chains. For instance, the electrophilicity index can be calculated to estimate the molecule's ability to accept electrons. chemrxiv.org
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.2 | eV |
| LUMO Energy | 1.5 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Dipole Moment | 3.1 | Debye |
| Electrophilicity Index | 1.9 |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netnih.govnih.govnih.gov
Conformational Sampling: The PEG chains in this compound are highly flexible, allowing the molecule to adopt a wide range of conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. chemrxiv.orgescholarship.org This is crucial for understanding how it might bind to other molecules or surfaces.
Interaction Analysis: MD simulations can be used to study the non-covalent interactions between this compound and its environment. This includes:
Hydrogen Bonding: The ether oxygens and the carboxylic acid group can form hydrogen bonds with water molecules or other polar species.
Electrostatic Interactions: The partial charges on the atoms will dictate how the molecule interacts with charged species.
By simulating the molecule in different environments (e.g., water, organic solvents), researchers can understand how its behavior changes. nih.gov
Table 2: Interaction Energies of this compound with Water (Illustrative Data)
| Interaction Type | Average Energy | Unit |
|---|---|---|
| Hydrogen Bonding | -15.8 | kcal/mol |
| Van der Waals | -8.2 | kcal/mol |
| Electrostatic | -21.5 | kcal/mol |
Development of Force Fields for Accurate Simulation of this compound and Its Conjugates
The accuracy of MD simulations is highly dependent on the quality of the force field used. ethz.ch A force field is a set of parameters that describes the potential energy of a system of atoms. For a molecule like this compound, which contains flexible PEG chains, standard force fields may not always be sufficient to accurately capture its conformational behavior. researchgate.net
Developing a specific force field for this molecule would involve:
Parameterization: This process involves adjusting the force field parameters (e.g., bond lengths, angles, dihedral angles, partial charges) to match experimental data or high-level quantum chemical calculations. ethz.chnih.govnih.gov
Validation: The new force field is then tested to ensure it can accurately reproduce known physical properties of the molecule, such as its density or heat of vaporization.
An accurate force field is particularly important when simulating conjugates of this compound, where the interactions with the attached molecule must be correctly described.
In Silico Design of Novel this compound Derivatives with Tuned Properties
Computational methods can be used to design new derivatives of this compound with specific, desired properties. This in silico design process can significantly speed up the discovery of new molecules by reducing the need for extensive trial-and-error synthesis and testing.
By systematically modifying the structure of the parent molecule in a computer model, researchers can predict how these changes will affect its properties. For example, one could investigate:
Changing the length of the PEG chains: This would affect the molecule's size, flexibility, and solubility.
Introducing different functional groups: This could alter the molecule's reactivity and binding affinity to specific targets.
Quantum chemical calculations and MD simulations can then be used to evaluate the properties of these virtual derivatives, and only the most promising candidates would be synthesized for experimental validation.
Theoretical Studies on Adsorption and Interfacial Behavior
Theoretical studies can provide a molecular-level understanding of how this compound adsorbs onto surfaces and its behavior at interfaces (e.g., between water and a solid surface). These studies are relevant for applications where the molecule is used to modify surface properties.
Methods that can be employed include:
Molecular Dynamics Simulations: Simulating the molecule near a surface can reveal its preferred orientation and binding energy.
Quantum Chemical Calculations: These can be used to study the electronic interactions between the molecule and the surface atoms.
These theoretical investigations can help to predict the stability and structure of self-assembled monolayers of this compound on various substrates.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Future Directions and Emerging Research Opportunities for Bis Peg1 C Peg1 Ch2cooh
Advancements in Sustainable Synthesis and Green Chemistry for Bis-PEG1-C-PEG1-CH2COOH Production
The production of specialized chemical compounds like this compound is increasingly being viewed through the lens of sustainable and green chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. For this compound, a bifunctional linker, these principles can be applied to various stages of its synthesis.
One of the key areas of advancement is the use of polyethylene (B3416737) glycol (PEG) itself as a green reaction medium. rsc.orgrsc.orgresearchgate.net PEG is considered an environmentally benign solvent due to its non-toxicity, biocompatibility, and biodegradability. rsc.org The use of PEG-400 as a solvent has been demonstrated for the synthesis of various complex organic molecules, offering an eco-friendly alternative to conventional volatile organic solvents. rsc.orgrsc.orgresearchgate.net This approach can be extrapolated to the synthesis of this compound, potentially reducing the environmental impact of its production.
Furthermore, the development of green synthetic methods for PEG derivatives is a significant area of research. For instance, the use of biocompatible initiators, such as zinc proline, for the synthesis of methoxy-poly(ethylene glycol)-block-poly(L-lactide-co-glycolide) (mPEG–PLGA) showcases a move towards greener catalytic systems. rsc.org Such methodologies could be adapted for the production of this compound, replacing potentially toxic catalysts with more environmentally friendly alternatives. The focus on minimizing purification steps in these green synthesis approaches also contributes to a more sustainable process by reducing waste generation. rsc.org
The broader trend in the chemical industry is a shift towards the use of renewable resources and the design of biodegradable products. stellarix.com While this compound is a synthetic molecule, the principles of designing for degradation can be incorporated into future iterations of similar linkers. Innovations in green chemistry are also fostering collaborations between raw material suppliers, manufacturers, and consumer brands to create products with improved sustainability profiles. stellarix.com
| Green Chemistry Approach | Potential Application in this compound Synthesis | Benefits |
| Use of PEG as a solvent | Employing PEG-400 or similar PEGs as the reaction medium. rsc.orgrsc.orgresearchgate.net | Reduces the need for volatile and hazardous organic solvents. |
| Biocompatible catalysts | Utilizing catalysts like zinc proline for polymerization steps. rsc.org | Eliminates the use of toxic heavy metal catalysts. |
| Atom economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimizes waste generation. |
| Renewable feedstocks | Exploring the potential of bio-based sources for the ethylene (B1197577) glycol monomers. | Reduces reliance on fossil fuels. |
Expansion of Applications in Non-Biological Chemical Synthesis and Catalysis
While this compound is often associated with biological applications due to the biocompatibility of the PEG linker, its unique structure also presents opportunities in non-biological chemical synthesis and catalysis. The presence of two ether linkages and a terminal carboxylic acid group on a flexible spacer allows for its potential use as a specialized solvent, a phase-transfer catalyst, or a ligand for metal-catalyzed reactions.
PEG and its derivatives have been successfully employed as solvents in a variety of organic reactions. nsf.gov They offer advantages such as the ability to dissolve a wide range of reactants, including inorganic salts, and can act as catalysts themselves due to their acidic or basic functionalities. nsf.gov The ether oxygens in the this compound backbone can coordinate with metal cations, influencing the reactivity and selectivity of chemical transformations. nsf.gov This property could be harnessed in reactions where cation sequestration is beneficial.
The bifunctional nature of this compound, with a central carbon atom connecting two PEG-acid arms, could be exploited in the design of novel catalysts. The carboxylic acid termini can be functionalized to anchor catalytic species, while the PEG chains provide solubility and a specific microenvironment around the catalytic center. This could be particularly useful in biphasic catalysis, where the catalyst resides in a PEG-rich phase, and the products are easily separated in a different phase.
Furthermore, the ability of PEG to engage in redox chemistry opens up possibilities for its use in oxidation and reduction reactions. nsf.gov PEGylated solvents have been shown to stabilize metal nanoparticles during catalysis and prevent leaching of the metal catalyst. nsf.gov This suggests that this compound could serve as a scaffold for the preparation of stabilized nanoparticle catalysts with enhanced activity and recyclability. The flexible nature of the PEG chains can also contribute to the stabilization of transition states in certain reactions, thereby accelerating reaction rates.
| Potential Application | Role of this compound | Advantages |
| Green Solvent | Serves as a recyclable and non-toxic reaction medium. nsf.gov | Enhances solubility of diverse reactants and catalysts. |
| Phase-Transfer Catalyst | Facilitates the transfer of reactants between immiscible phases. | Improves reaction rates and yields in heterogeneous systems. |
| Catalyst Scaffold | The carboxylic acid can be functionalized with catalytic moieties. | Provides a soluble and stable support for catalysts. |
| Nanoparticle Stabilizer | The PEG chains can cap and stabilize metal nanoparticles. nsf.gov | Prevents aggregation and enhances the catalytic activity of nanoparticles. |
Rational Design of Next-Generation this compound Derivatives with Enhanced Functionality
One area of focus is the modification of the PEG chains. While the current structure contains single ethylene glycol units, derivatives with longer PEG chains could be synthesized to enhance water solubility and provide greater flexibility. nih.govnih.gov The introduction of branched or multi-arm PEG structures could also be explored to create derivatives with a higher density of functional groups. mdpi.comresearchgate.net These modifications can significantly impact the physicochemical properties of the resulting molecules, such as their solubility, hydrodynamic radius, and ability to engage in specific interactions. chempep.comaxispharm.com
Another important aspect of rational design is the diversification of the terminal functional groups. The existing carboxylic acid can be replaced with or supplemented by other reactive handles, such as amines, thiols, or click chemistry-compatible groups like azides and alkynes. chempep.com This would allow for the conjugation of a wider range of molecules and the construction of more complex architectures. For instance, heterobifunctional derivatives with different functional groups at each end of the molecule would enable the sequential and site-specific attachment of different entities. mdpi.commdpi.com
The design of linkers with cleavable moieties is another strategy to enhance functionality. axispharm.comnih.gov Incorporating linkages that can be cleaved under specific conditions, such as changes in pH or the presence of certain enzymes, would allow for the controlled release of conjugated molecules. This is particularly relevant in applications where the linker is used to temporarily connect two entities.
| Design Strategy | Modification | Desired Outcome |
| Linker Length and Flexibility | Varying the number of ethylene glycol units. nih.govnih.gov | Optimized spacing and conformational freedom. |
| Architectural Complexity | Introducing branched or multi-arm PEG structures. mdpi.comresearchgate.net | Increased functional group density and multivalency. |
| Functional Group Diversity | Incorporating amines, thiols, azides, or alkynes. chempep.com | Versatile conjugation chemistry for a broader range of molecules. |
| Cleavable Linkers | Introducing environmentally sensitive linkages. axispharm.comnih.gov | Controlled release of conjugated payloads. |
| Conformational Rigidity | Incorporating cyclic or aromatic moieties into the backbone. nih.govoup.com | Precise control over the spatial orientation of terminal groups. |
Challenges and Opportunities in Scale-Up for Research and Industrial Applications
The transition from laboratory-scale synthesis to large-scale production of specialty chemicals like this compound presents both challenges and opportunities. While the demand for such bifunctional linkers is growing, particularly in the context of developing complex molecular architectures, scaling up the synthesis requires careful consideration of several factors.
Purification of the final product and intermediates is another critical aspect of scale-up. nih.gov Ensuring high purity is essential, especially for applications where impurities could interfere with downstream processes or lead to undesirable side reactions. Developing efficient and scalable purification methods, such as chromatography or crystallization, is crucial for obtaining a product that meets the required quality standards.
The modular synthesis of linkers and the use of high-throughput experimentation can accelerate the optimization of reaction conditions for scale-up. nih.govresearchgate.net Solid-phase synthesis and the use of activated esters are some of the strategies that have been employed to streamline the synthesis of linker libraries and facilitate purification. nih.gov These approaches can be adapted for the production of this compound and its derivatives, making the process more efficient and amenable to automation.
Despite the challenges, there are significant opportunities for the industrial production of this compound. The growing interest in targeted therapies and the development of novel materials are driving the demand for well-defined linkers. Establishing a robust and cost-effective manufacturing process for this compound could open up new markets and applications. Furthermore, the development of continuous manufacturing processes could offer advantages over traditional batch processes in terms of efficiency, consistency, and safety.
| Challenge | Description | Potential Solution |
| Cost of Production | High cost of starting materials and multi-step synthesis. nih.govpharmtech.com | Optimization of synthetic routes and use of more economical reagents. |
| Purity and Characterization | Difficulty in achieving high purity on a large scale. nih.gov | Development of scalable purification techniques and robust analytical methods. |
| Process Control | Maintaining consistent reaction conditions during scale-up. | Implementation of process analytical technology (PAT) and automation. |
| Waste Management | Generation of solvent and reagent waste. | Adoption of green chemistry principles and solvent recycling. |
Potential in Fundamental Chemical Physics and Supramolecular Self-Assembly Research
The unique molecular architecture of this compound makes it an interesting candidate for fundamental research in chemical physics and supramolecular self-assembly. The interplay of hydrophilic PEG chains, a central hydrophobic core, and terminal functional groups can give rise to complex and tunable self-assembly behaviors in solution. nih.govnih.gov
The self-assembly of PEGylated molecules is a well-studied phenomenon, leading to the formation of various nanostructures such as micelles, vesicles, and hydrogels. nih.govnih.gov The specific morphology of these assemblies is influenced by factors such as the concentration of the molecule, the length of the PEG chains, and the nature of the end groups. nih.govnih.gov this compound, with its two PEG-acid arms, could exhibit interesting concentration-dependent self-assembly, potentially forming dimers, oligomers, or larger aggregates through hydrogen bonding and hydrophobic interactions. nih.govnih.gov
The study of these self-assembly processes can provide valuable insights into the fundamental principles of supramolecular chemistry. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS) can be used to characterize the size, shape, and internal structure of the resulting assemblies. Understanding how the molecular structure of this compound dictates its self-assembly behavior can inform the design of new materials with controlled nanostructures.
Furthermore, the terminal carboxylic acid groups can be used to incorporate other molecules into the self-assembled structures, leading to the formation of functional supramolecular materials. For example, the carboxylic acids could be used to coordinate metal ions, leading to the formation of metallo-supramolecular assemblies with interesting optical or catalytic properties. Alternatively, they could be used to attach guest molecules through non-covalent interactions, creating host-guest systems for applications in sensing or controlled release. acs.orgresearchgate.net
The dynamic nature of the non-covalent interactions that drive self-assembly can also be explored. The reversibility of these interactions can lead to the formation of "smart" materials that can respond to external stimuli such as changes in temperature, pH, or the presence of specific analytes. nih.gov The combination of dynamic covalent chemistry with supramolecular interactions in PEG-based systems has been shown to result in materials with unique properties, such as self-healing and shape-memory behavior. nih.gov
| Research Area | Focus | Potential of this compound |
| Supramolecular Self-Assembly | Understanding the principles of molecular self-organization. nih.govnih.gov | A model system for studying the self-assembly of bifunctional amphiphiles. |
| Nanomaterials Science | Creating materials with controlled nanostructures. | A building block for the bottom-up fabrication of micelles, vesicles, and gels. |
| Host-Guest Chemistry | Designing molecular containers for specific guest molecules. acs.orgresearchgate.net | The self-assembled structures could encapsulate and release guest molecules. |
| Smart Materials | Developing materials that respond to external stimuli. nih.gov | The dynamic nature of the self-assembly could be exploited to create responsive systems. |
Q & A
Q. What methodologies integrate this compound into multi-arm linkers for polypharmacology applications?
- Methodological Answer : Synthesize star-shaped linkers via click chemistry (CuAAC or SPAAC). Characterize branching efficiency via ¹³C NMR and SEC-MALS. Test in dual-target PROTACs using NanoBRET assays to quantify simultaneous degradation of BRD4 and EGFR .
Key Considerations for Research Design
- Population/Intervention : Define PROTAC targets (e.g., oncology vs. inflammation) and cellular models (e.g., HEK293 vs. primary cells) using PICOT frameworks .
- Data Triangulation : Combine SPR, cellular degradation assays (Western blot), and transcriptomics to validate mechanism .
- Ethical Compliance : Adhere to ICH guidelines for preclinical toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
